molecular formula C20H30N4O2 B5617278 2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5617278
M. Wt: 358.5 g/mol
InChI Key: VXRRIPYYARRKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,9-diazaspiro[5.5]undecane derivatives, including those similar to the compound , often involves intricate synthetic routes that may include Michael addition of lithium enolate to tetrasubstituted olefin acceptors and divergent synthesis approaches for introducing various substituents. These methods have been explored for their efficiency and versatility in producing a variety of substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, showcasing the synthetic accessibility of such compounds (Yang et al., 2008).

Molecular Structure Analysis

Structural elucidation of 1,9-diazaspiro[5.5]undecane derivatives reveals significant insights into their molecular framework. These compounds often exhibit specific crystal structures and thermodynamic properties, underpinning their stability and reactivity. For instance, crystallographic studies have provided detailed descriptions of the spatial arrangements and bonding interactions within such molecules, highlighting their complex three-dimensional structures (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical behavior of 1,9-diazaspiro[5.5]undecane derivatives encompasses a range of reactions, including the [2,3]-Wittig-type rearrangement and Prins cascade cyclization. These reactions demonstrate the compounds' ability to undergo structural transformations and form new bonds, leading to the synthesis of novel compounds with diverse functionalities (Crescentini et al., 2021), (Reddy et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if it were a drug, it might interact with a specific protein or enzyme in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

9-(5-methyl-1-propylpyrazole-4-carbonyl)-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-4-10-23-15-20(7-6-18(23)25)8-12-22(13-9-20)19(26)17-14-21-24(11-5-2)16(17)3/h4,14H,1,5-13,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRRIPYYARRKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl-9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.